molecular formula C20H18N2O4 B2476369 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-21-4

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2476369
CAS No.: 899725-21-4
M. Wt: 350.374
InChI Key: XDDRRUSHDUSVRQ-UHFFFAOYSA-N
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Description

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate ( 899725-21-4) is a chemical compound with a molecular formula of C20H18N2O4 and a molecular weight of 350.37 g/mol . This research chemical is designed for laboratory use and is not intended for diagnostic or therapeutic applications. Compounds featuring the 2-oxo-2-(arylamino)acetate moiety, similar to the core structure of this product, have been identified in patented research for their potential as thyroid receptor ligands and have shown antisecretory properties in historical studies, indicating a versatile scaffold in medicinal chemistry research . The structure incorporates an indolizine core, a motif present in various pharmacologically active molecules, which may be of interest for investigating new biologically active agents . The presence of both ester and amide functional groups makes it a potential substrate for enzymatic studies involving carboxylesterases (CEs), which are known to hydrolyze a wide array of esters, amides, and carbamates found in xenobiotics . Researchers can utilize this compound in exploratory synthesis, as a building block for developing novel heterocyclic derivatives, or in biochemical assays to study enzyme inhibition mechanisms, particularly given the documented urease inhibitory potential of N-arylacetamide-derived compounds . This product is supplied for research purposes only.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-5-7-15(10-13)21-19(24)12-26-20(25)16-11-18(14(2)23)22-9-4-3-8-17(16)22/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRRUSHDUSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The indolizine core is commonly synthesized via 1,3-dipolar cycloaddition between pyridinium ylides and dipolarophiles such as alkenes or alkynes. For this compound, the ylide is generated from $$ N $$-(3-acetylindolizin-1-ylcarbonylmethyl)pyridinium bromide, which reacts with ethyl acrylate under basic conditions. Chromium trioxide ($$ \text{CrO}_3 $$) in dimethylformamide (DMF) facilitates oxidation and cyclization.

Procedure :

  • Ylide Formation : $$ N $$-(3-acetylindolizin-1-ylcarbonylmethyl)pyridinium bromide (10 mmol) is suspended in DMF (40 mL) with triethylamine (20 mL) to deprotonate the α-hydrogen, generating the ylide.
  • Cycloaddition : Ethyl acrylate (40 mmol) is added, and the mixture is stirred at 90°C for 2 hours.
  • Workup : The reaction is quenched with 5% HCl, extracted with $$ \text{CH}2\text{Cl}2 $$, and purified via silica gel chromatography (20% ethyl acetate/hexane).

Functionalization of the Ester Side Chain

The 2-oxo-2-(m-tolylamino)ethyl group is introduced via a two-step process:

  • Amidation : The ethyl ester undergoes aminolysis with m-toluidine in the presence of a coupling agent (e.g., $$ \text{HATU} $$) to form the corresponding amide.
  • Oxidation : The secondary alcohol intermediate is oxidized to a ketone using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$).

Iron-Catalyzed Indolizine Assembly

Catalytic C–N Bond Formation

Recent advances in iron-catalyzed reactions enable the one-pot synthesis of indolizines from pyridines, diazo compounds, and alkynes. This method avoids isolation of reactive intermediates and improves scalability.

Optimized Conditions :

  • Catalyst : $$ \text{FeCl}_3 $$ (5 mol%)
  • Solvent : Toluene
  • Temperature : 80°C
  • Substrates :
    • Pyridine derivative: 3-acetylindolizine-1-carbonyl chloride
    • Diazo compound: Ethyl 2-diazo-2-(m-tolylamino)acetate
    • Alkyne: Ethyl propiolate

Procedure :

  • The pyridine derivative, diazo compound, and alkyne are combined in toluene.
  • The reaction is stirred under nitrogen at 80°C for 12 hours.
  • The product is isolated via vacuum distillation and recrystallized from ethanol.

Stepwise Assembly and Esterification

Indolizine Core Synthesis

The indolizine ring is constructed via condensation of 2-acetylpyridine with ethyl bromoacetate under basic conditions, followed by cyclization.

Esterification and Amide Coupling

The carboxylate group at position 1 is activated as an acid chloride (using $$ \text{SOCl}_2 $$) and reacted with 2-hydroxyethyl m-tolylcarbamate. Subsequent oxidation yields the target compound.

Analytical Data and Characterization

Spectroscopic Confirmation

  • IR (KBr) : $$ \nu_{\text{C=O}} $$ at 1720 cm$$ ^{-1} $$ (ester), 1685 cm$$ ^{-1} $$ (amide), 1650 cm$$ ^{-1} $$ (acetyl).
  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    • δ 8.45 (s, 1H, indolizine H-2)
    • δ 7.25–7.10 (m, 4H, m-tolyl)
    • δ 4.30 (q, 2H, $$ \text{J} = 7.2 $$ Hz, ester CH$$ _2 $$)
    • δ 2.40 (s, 3H, acetyl CH$$ _3 $$).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
1,3-Dipolar Cycloaddition 65 2 hours High regioselectivity
Iron-Catalyzed 78 12 hours One-pot synthesis
Stepwise Assembly 52 24 hours Flexibility in functionalization

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pyrazole or quinolizine derivatives are minimized by controlling temperature and catalyst loading.
  • Oxidation Sensitivity : The ketone group is prone to over-oxidation; use of mild oxidizing agents (e.g., PCC) improves selectivity.

Chemical Reactions Analysis

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Biological Studies: It is used as a probe in biological studies to investigate cellular mechanisms and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares its indolizine backbone with ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylate derivatives (e.g., compounds 2a–r in ). Key differences include:

  • Substituent Position : The target compound features a 3-acetyl group, whereas analogues like 2a–r have a 7-acetyl group. Substituent position significantly impacts electronic and steric properties, influencing reactivity and bioactivity.
  • Ester Moieties: The 2-oxo-2-(m-tolylamino)ethyl ester in the target contrasts with the 3-benzoyl and 2-aryl substituents in 2a–r. The m-tolylamino group introduces moderate bulk compared to the anthracenyl/phenanthrenyl moieties in fluoroquinolone derivatives (), which are associated with enhanced antibacterial activity .

Biological Activity

The compound 2-Oxo-2-(m-tolylamino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic derivative of indolizine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}. The compound features an indolizine core substituted with an acetyl group and a m-tolylamino moiety, which is critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds within the indolizine family exhibit a range of biological activities, including:

  • Anticancer Activity : Indolizines have been reported to inhibit various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds exhibit potential in reducing inflammation markers.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.

Case Study: Breast Cancer

In a study examining the effects of indolizine derivatives on breast cancer cells, it was found that the compound reduced cell viability significantly compared to controls. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205035
502060

This data indicates a dose-dependent response where higher concentrations lead to increased apoptosis in breast cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses notable antimicrobial properties, particularly against fungal strains.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular targets. Research suggests that it may influence signaling pathways involved in cell survival and proliferation. Specific mechanisms include:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cancer cell signaling.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

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